

Methyl 3-Morpholinobenzoate: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 3-Morpholinobenzoate**

Cat. No.: **B137825**

[Get Quote](#)

Introduction: The Versatility of the Morpholine Moiety in Drug Discovery

In the landscape of medicinal chemistry, the morpholine scaffold is a privileged structure, frequently incorporated into drug candidates to enhance their physicochemical and pharmacological properties. The presence of the morpholine ring can improve aqueous solubility, metabolic stability, and receptor binding affinity. **Methyl 3-Morpholinobenzoate** is a valuable building block that leverages these benefits, serving as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its utility is particularly pronounced in the development of targeted therapies, including inhibitors of epigenetic modulators like histone demethylases. This document provides a comprehensive overview of the synthesis and key applications of **Methyl 3-Morpholinobenzoate** in medicinal chemistry research.

Physicochemical Properties

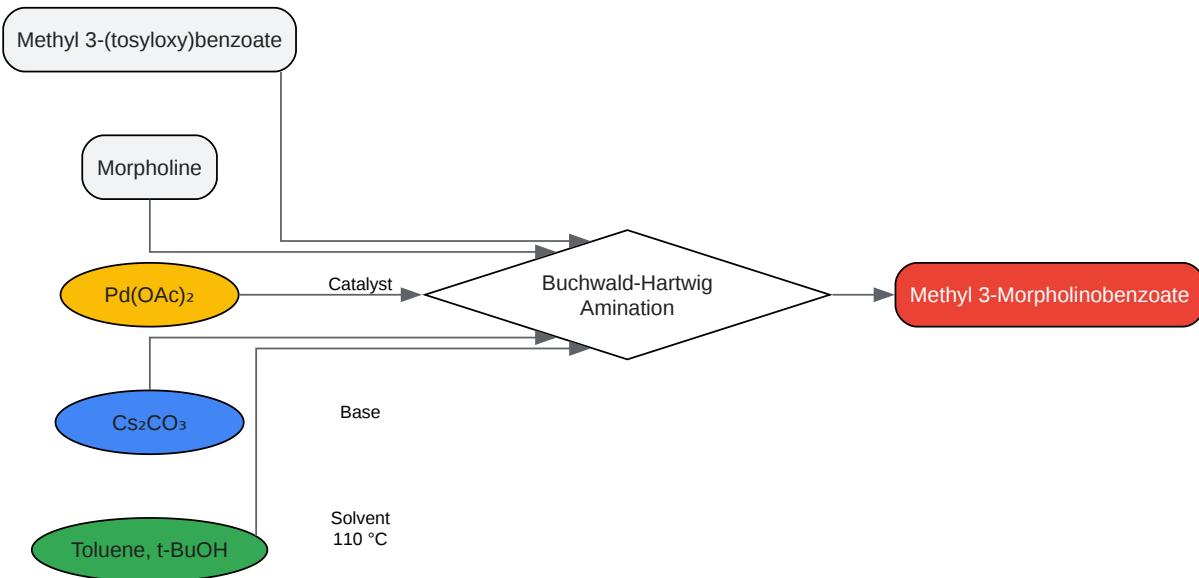
A clear understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses.

Property	Value	Reference
CAS Number	145127-37-3	[1]
Molecular Formula	C ₁₂ H ₁₅ NO ₃	[1]
Molecular Weight	221.25 g/mol	[1]
Appearance	Colorless oil	
¹ H NMR (400 MHz, Chloroform-d)	δ 7.58 (m, 1H), 7.54 (d, J = 7.6 Hz, 1H), 7.33 (t, J = 7.9 Hz, 1H), 7.11-7.08 (m, 1H), 3.91 (s, 3H), 3.88 (t, J = 4.8 Hz, 4H), 3.22 (t, J = 4.8 Hz, 4H)	

Synthesis of Methyl 3-Morpholinobenzoate

The efficient synthesis of **Methyl 3-Morpholinobenzoate** is paramount for its widespread use. The Buchwald-Hartwig amination stands out as a highly effective method, offering excellent yields.[\[2\]](#)

Synthetic Workflow: Buchwald-Hartwig Amination



[Click to download full resolution via product page](#)

Caption: Palladium-catalyzed synthesis of **Methyl 3-Morpholinobenzoate**.

Detailed Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol is adapted from a high-yield synthetic route.[\[2\]](#)

Materials:

- Methyl 3-(tosyloxy)benzoate
- Morpholine
- Palladium(II) acetate (Pd(OAc)₂)
- Cesium carbonate (Cs₂CO₃)

- Toluene
- tert-Butanol (t-BuOH)
- Nitrogen or Argon gas supply
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

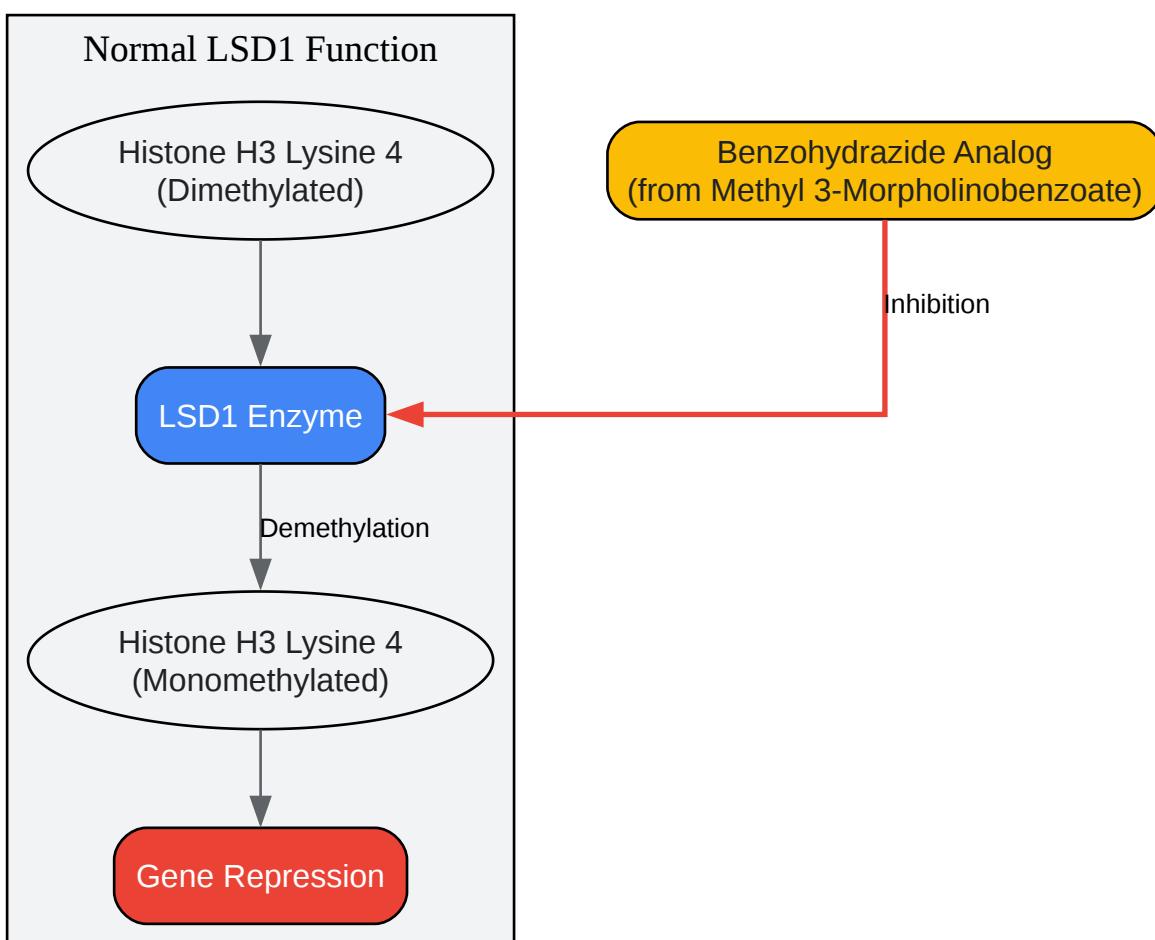
Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-(tosyloxy)benzoate (1.0 eq), cesium carbonate (1.5 eq), and palladium(II) acetate (0.02 eq).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
- Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous toluene and tert-butanol (typically in a 4:1 ratio). Add morpholine (1.2 eq) to the reaction mixture via syringe.
- Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford **Methyl 3-Morpholinobenzoate** as a colorless oil. A reported yield for this reaction is 99%.[\[2\]](#)

Application in the Synthesis of Histone Demethylase Inhibitors

A primary application of **Methyl 3-Morpholinobenzoate** is its use as a key intermediate in the synthesis of inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer.^{[3][4]}

LSD1 Signaling and Inhibition



[Click to download full resolution via product page](#)

Caption: Inhibition of LSD1-mediated histone demethylation.

Protocol: Synthesis of 3-Morpholinobenzohydrazide

This protocol describes the conversion of **Methyl 3-Morpholinobenzoate** to its corresponding hydrazide, a common step in the synthesis of benzohydrazide-based inhibitors.[3][4]

Materials:

- **Methyl 3-Morpholinobenzoate**
- Hydrazine hydrate
- Methanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Silica gel for column chromatography
- Dichloromethane and methanol for elution

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve **Methyl 3-Morpholinobenzoate** (1.0 eq) in methanol.
- Reagent Addition: Add hydrazine hydrate (1.0 eq) to the solution.
- Reaction: Reflux the reaction mixture at 65 °C for 12 hours. Monitor the reaction by TLC.
- Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting solid by column chromatography using a mixture of dichloromethane and methanol (e.g., 2% methanol in dichloromethane) to yield 3-

Morpholinobenzohydrazide as a solid. The reported yield for a similar reaction was 52 mg from 100 mg of the starting ester.[3][4]

Conclusion

Methyl 3-Morpholinobenzoate is a synthetically accessible and versatile intermediate with significant applications in medicinal chemistry. Its straightforward synthesis via Buchwald-Hartwig amination and its utility as a precursor to potent bioactive molecules, such as histone demethylase inhibitors, underscore its importance in modern drug discovery. The protocols and information provided herein serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

References

- Google Patents. WO2013025805A1 - Substituted (e)-n'-(1-phenylethylidene) benzohydrazide analogs as histone demethylase inhibitors.
- Google Patents.
- MDPI.
- Google Patents. ES2739814T3 - Compounds of (3- (5-Chloro-2-hydroxyphenyl) -1-benzoyl-1H-pyrazole substituted as histone demethylase inhibitors.
- ChemRxiv.
- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)
- Google Patents. Process for the preparation of 2-(4-methylphenyl)
- XiXisys. GHS 11 (Rev.11) SDS Word 下載CAS: 145127-37-3 Name: - [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 3-Morpholinobenzoate Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsr.com [chemsrc.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. WO2013025805A1 - Substituted (e)-n'-(1-phenylethylidene) benzohydrazide analogs as histone demethylase inhibitors - Google Patents [patents.google.com]

- 4. ES2739814T3 - Compounds of (3- (5-Chloro-2-hydroxyphenyl) -1-benzoyl-1H-pyrazole substituted as histone demethylase inhibitors - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Methyl 3-Morpholinobenzoate: A Key Intermediate in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b137825#methyl-3-morpholinobenzoate-in-medicinal-chemistry-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com